"3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane" synthesis mechanism
"3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane" synthesis mechanism
An In-depth Technical Guide to the Synthesis Mechanism of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Abstract
This technical guide provides a comprehensive examination of the synthesis mechanism, experimental protocols, and critical process parameters for 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane. The document elucidates the acid-catalyzed spiroacetalization reaction between pentaerythritol and 3-cyclohexenecarboxaldehyde, detailing the step-by-step mechanistic pathway. Authored for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to facilitate a deeper understanding of the reaction dynamics, optimization strategies, and analytical characterization of the target compound.
Introduction to the Target Molecule
Chemical Identity and Properties
3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic organic compound featuring a central spiro atom that links two six-membered 1,3-dioxane rings.[1] This core structure is derived from pentaerythritol. The substituents at the 3 and 9 positions are cyclohex-3-enyl groups, which originate from 3-cyclohexenecarboxaldehyde.
Table 1: Physicochemical Properties of 3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane
| Property | Value | Source |
| CAS Number | 6600-31-3 | [2][3] |
| Molecular Formula | C₁₉H₂₈O₄ | [2][4] |
| Molecular Weight | 320.42 g/mol | [2][3][5] |
| Appearance | Light yellow to brown solid; Pellets or large crystals | [3][4][5] |
| Melting Point | 96-97 °C | [3] |
| IUPAC Name | 3,9-di(cyclohex-3-en-1-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | [4] |
| Synonyms | Bis(Δ³-tetrahydrobenzylidene)pentaerythritol | [2] |
Significance and Applications
The unique spiroacetal structure imparts significant chemical stability and rigidity. Derivatives of 2,4,8,10-tetraoxaspiro[5.5]undecane are valuable in several fields. They serve as key building blocks for polyorthoesters, which are acid-labile polymers used in drug delivery systems.[1] The title compound is specifically noted for its use as an anti-stain agent and in the manufacturing of rubber products.[4] The presence of the cyclohexenyl groups offers sites for further functionalization, such as polymerization or cross-linking, making it a versatile intermediate in materials science.[6][7]
Core Reactants: A Foundational Analysis
The synthesis originates from two primary reactants: pentaerythritol, which forms the spirocyclic core, and 3-cyclohexenecarboxaldehyde, which provides the peripheral functional groups.
Pentaerythritol (C(CH₂OH)₄)
Pentaerythritol is a polyol containing a neopentane backbone with four primary hydroxyl groups.[8] This symmetrical, tetrafunctional structure is crucial for the formation of the double spiroacetal system.
Synthesis Overview: Pentaerythritol is commercially synthesized via a base-catalyzed reaction between acetaldehyde and formaldehyde.[9] The process involves three sequential aldol additions of formaldehyde to acetaldehyde, forming pentaerythrose.[9] This is followed by a crossed Cannizzaro reaction with a fourth formaldehyde molecule, where the pentaerythrose is reduced to pentaerythritol and the formaldehyde is oxidized to formate.[8][9][10] Common catalysts include calcium hydroxide and sodium hydroxide.[9][11]
3-Cyclohexenecarboxaldehyde
This reactant is an unsaturated aldehyde. The aldehyde's carbonyl group is the electrophilic site for the reaction, while the cyclohexene ring provides the characteristic lipophilic and reactive (due to the double bond) side chains to the final product.
The Synthesis Mechanism: Acid-Catalyzed Spiroacetalization
The formation of 3,9-dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a classic example of an acid-catalyzed acetalization. This is a reversible reaction, and specific conditions are required to drive the equilibrium toward the product side.
Overall Reaction
The stoichiometry involves one molecule of pentaerythritol reacting with two molecules of 3-cyclohexenecarboxaldehyde to yield one molecule of the target spiroacetal and two molecules of water.
Caption: General experimental workflow for synthesis.
Characterization Techniques
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¹H and ¹³C NMR: To confirm the structure, including the presence of the spiro-carbon, the cyclohexenyl groups, and the methylene groups of the pentaerythritol core.
-
FTIR Spectroscopy: To verify the absence of the broad -OH stretch from pentaerythritol and the C=O stretch from the aldehyde, and the presence of C-O-C acetal stretches.
-
Mass Spectrometry: To confirm the molecular weight of the product (320.42 g/mol ). *[2] Melting Point: To assess the purity of the final product (literature value: 96-97 °C).
The synthesis of 3,9-dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a well-established acid-catalyzed acetalization reaction. A thorough understanding of the reaction mechanism, particularly the equilibrium nature of the process, is paramount for achieving high yields. Key to success is the effective removal of water to drive the reaction to completion. The use of modern solid acid catalysts can significantly improve the sustainability and efficiency of the process. This guide provides the fundamental knowledge and practical framework necessary for the successful synthesis, purification, and characterization of this versatile spirocyclic compound.
References
-
Organic Syntheses Procedure. (n.d.). pentaerythritol. Retrieved from orgsyn.org. [Link]
-
(PDF) Synthesis of Cyclohexanone Pentaerythritol Ketal Catalyzed by Sulfonated Zeolite. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Diacetals from Aldehydes and Ketones with Pentaerythritol Catalyzed by the ZrO2/S2O2-8 Solid Superacid. (2004). ResearchGate. Retrieved from [Link]
-
Low-Color Pentaerythritol Process. (n.d.). Scribd. Retrieved from [Link]
-
Pentaerythritol. (n.d.). Wikipedia. Retrieved from [Link]
-
Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium. (n.d.). Bentham Science. Retrieved from [Link]
-
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). MDPI. Retrieved from [Link]
-
3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. (n.d.). PubChem. Retrieved from [Link]
- US5741956A - Process for the preparation of pentaerythritol. (n.d.). Google Patents.
-
Preparation of pentaerythritol. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Role of 3,9-Dicyclohex-3-enyl-2,4,8,10-Tetraoxaspiro[5.5]undecane in Specialty Chemical Manufacturing. (2023). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). ResearchGate. Retrieved from [Link]
-
Pentaerythritol (PEN) FAQ. (n.d.). Gantrade. Retrieved from [Link]
Sources
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. 3,9-dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS#: 6600-31-3 [m.chemicalbook.com]
- 4. 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane | C19H28O4 | CID 98143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 9. gantrade.com [gantrade.com]
- 10. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
